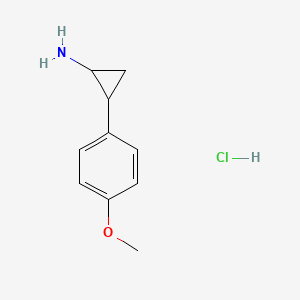

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopropanation reagents such as diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Asymmetric Cyclopropanation

-

Starting Materials : 3,4-difluorobenzaldehyde or substituted aromatic aldehydes are commonly used as precursors .

-

Reagents and Conditions :

Hydrogenation and Deprotection

-

Reduction Steps : Pd(OH)₂/C catalysts with NaOMe in methanol facilitate hydrogenation under mild pressure (1 bar), achieving selective deprotection of benzyl carbamate groups without over-reducing pyrimidine rings .

-

Acid-Base Workup : Final acidification with HCl converts intermediates to the hydrochloride salt .

Oxidation and Functional Group Transformations

-

Oxidation : Dess-Martin periodinane (DMP) is used to oxidize alcohols to aldehydes, enabling subsequent reductive amination .

-

Amide to Amine Conversion : Thionyl chloride (SOCl₂) followed by hydrazine treatment converts carboxylic acids to hydrazides, which are then transformed into amines via Staudinger reactions .

Friedel-Crafts Acylation

-

Mechanism : 1,2-difluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to form acylated intermediates, which undergo subsequent cyclopropanation .

-

Outcome : Sets the stage for ring closure and amine formation.

Staudinger Reaction

-

Process : Azide intermediates (formed via sodium azide treatment) undergo Staudinger reduction to yield amines .

-

Advantage : Retains stereochemical integrity during conversion.

Asymmetric Hydrogenation

-

Catalyst : Pd(OH)₂/C with NaOMe enables selective hydrogenation, minimizing side reactions .

-

Efficiency : Achieves >99% conversion with <1% over-reduction of heterocyclic rings .

Substitution Reactions

-

Halogenation : Brominated derivatives (e.g., 1-(4-Bromopyridin-3-yl)cyclopropan-1-amine) undergo nucleophilic substitution, influenced by aromatic substitution patterns.

-

Electrophilic Attack : The cyclopropane ring’s strain facilitates electrophilic addition, though steric hindrance from bulky groups (e.g., methoxy) can modulate reactivity .

Functional Group Transformations

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols, later oxidized to amines .

-

Oxidation : Potassium permanganate (KMnO₄) converts alkenes to ketones or carboxylic acids, influencing downstream reactivity.

Stereochemical Considerations

Scientific Research Applications

Overview

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride, a chiral cyclopropane derivative, has garnered attention in various fields of scientific research due to its unique chemical properties and potential biological activities. This compound is primarily utilized in chemistry, biology, medicine, and industry, serving as a building block for complex syntheses and a subject of pharmacological studies.

Chemical Synthesis

The synthesis of this compound involves cyclopropanation reactions that can be facilitated by chiral catalysts to produce the desired stereochemistry. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in synthetic chemistry.

Synthetic Routes

- Cyclopropanation : Utilizing suitable precursors and strong bases under controlled conditions.

- Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.

- Reduction : Converting it into different amine derivatives using lithium aluminum hydride or sodium borohydride.

Chemistry

In the realm of organic synthesis, this compound serves as a crucial intermediate. Its chiral nature allows for the development of enantioselective synthesis methods, which are vital in producing compounds with specific biological activities.

Biology

The compound is studied for its interactions with biological systems. Research indicates that it may influence enzyme activity and receptor binding, providing insights into mechanisms of action relevant to other chiral amines.

Key Biological Studies :

- Investigations into how it modulates neurotransmitter systems.

- Analysis of its effects on enzyme inhibition.

Medicine

In medicinal chemistry, this compound is explored for potential therapeutic applications. Preliminary studies suggest it may act as an antidepressant by enhancing serotonin levels in the brain and exhibiting analgesic properties through the modulation of pain pathways.

Potential Therapeutic Effects :

- Antidepressant Activity : Enhances serotonin levels, similar to other known antidepressants.

- Neuroprotective Properties : May protect neuronal cells from oxidative stress.

- Analgesic Effects : Inhibits pain pathways mediated by neurotransmitter release.

Industry

This compound finds utility in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable precursor in various synthetic processes within industrial chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)cyclopropan-1-amine: The base form of the compound without the hydrochloride salt.

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride: A similar compound with a different substitution pattern on the cyclopropane ring.

Uniqueness

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Biological Activity

2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride, a compound characterized by its cyclopropane structure and a methoxyphenyl substituent, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structural formula of this compound is depicted below:

This compound exhibits unique properties due to the presence of the cyclopropane ring, which influences its interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to influence several biochemical pathways, leading to diverse biological effects such as:

- Receptor Modulation : It acts as an agonist for certain serotonin receptors (5-HT2C), which are implicated in mood regulation and appetite control .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of cyclopropane derivatives, including this compound. The compound has demonstrated moderate activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings indicate that the compound could be a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer potential of cyclopropane derivatives. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon Cancer) | 5.0 |

| PC-3 (Prostate Cancer) | 7.5 |

| MDA-MB-435 (Breast Cancer) | 6.0 |

The mechanism behind this activity may involve apoptosis induction and disruption of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several cyclopropane derivatives including this compound, it was found that modifications to the methoxy group significantly influenced antibacterial potency. Compounds with halogen substitutions showed improved activity against E. coli and S. aureus compared to their non-halogenated counterparts .

Case Study 2: Anticancer Screening

A series of cyclopropane derivatives were screened against various cancer cell lines to assess their cytotoxicity. The results indicated that compounds similar to this compound exhibited selective toxicity towards prostate and breast cancer cells, suggesting a promising avenue for further research in anticancer drug development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring and the amine group significantly affect the biological activity of the compound. Key findings include:

- Methoxy Group Positioning : The position of the methoxy group on the phenyl ring influences receptor binding affinity.

- Cyclopropane Substituents : Variations in substituents on the cyclopropane ring can enhance or diminish antimicrobial and anticancer activities.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |

InChI Key |

MTAUQORJZLQJGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.